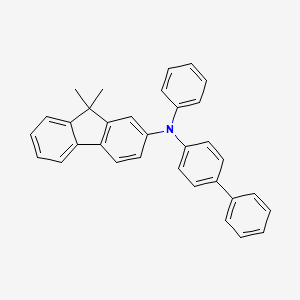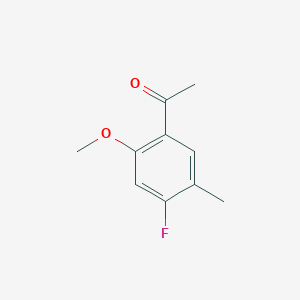
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is an ester derivative of a hexane diol This compound is characterized by the presence of four hydroxyl groups and two octanoate ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate typically involves the esterification of (2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexane-1,6-diol with octanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The esterification reaction can be optimized by controlling the temperature, pressure, and flow rates of the reactants. The use of solid acid catalysts such as ion-exchange resins can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing octanoic acid, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl diacetate: Similar structure but with acetate ester groups instead of octanoate.
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dibutyrate: Similar structure but with butyrate ester groups.
Uniqueness
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is unique due to the presence of octanoate ester groups, which impart distinct hydrophobic properties. This makes it suitable for applications where both hydrophilic and hydrophobic interactions are required.
Eigenschaften
Molekularformel |
C22H42O8 |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-octanoyloxyhexyl] octanoate |
InChI |
InChI=1S/C22H42O8/c1-3-5-7-9-11-13-19(25)29-15-17(23)21(27)22(28)18(24)16-30-20(26)14-12-10-8-6-4-2/h17-18,21-24,27-28H,3-16H2,1-2H3/t17-,18+,21-,22-/m1/s1 |
InChI-Schlüssel |
YAOJBJXDRSDTGE-GMQQQROESA-N |
Isomerische SMILES |
CCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCCCCCC)O)O)O)O |
Kanonische SMILES |
CCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCC)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)


![1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12830398.png)


![1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B12830415.png)
![5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12830416.png)



![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)


